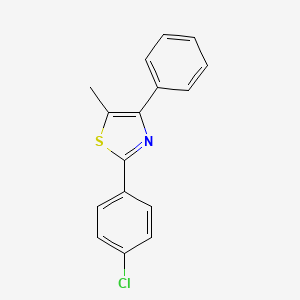2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole
CAS No.: 70031-77-5
Cat. No.: VC7428431
Molecular Formula: C16H12ClNS
Molecular Weight: 285.79
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70031-77-5 |
|---|---|
| Molecular Formula | C16H12ClNS |
| Molecular Weight | 285.79 |
| IUPAC Name | 2-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole |
| Standard InChI | InChI=1S/C16H12ClNS/c1-11-15(12-5-3-2-4-6-12)18-16(19-11)13-7-9-14(17)10-8-13/h2-10H,1H3 |
| Standard InChI Key | GHJMGJJTRRCWGA-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Geometry
Core Thiazole Framework
The 1,3-thiazole ring system consists of a five-membered heterocycle containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. In 2-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole, three substituents modify the base structure:
-
2-position: 4-chlorophenyl group
-
4-position: Phenyl group
-
5-position: Methyl group
X-ray crystallographic data from analogous compounds, such as 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, reveal planar thiazole rings with dihedral angles between 5.6°–12.4° relative to attached aromatic groups . The chloro-substituted phenyl ring typically adopts a near-perpendicular orientation (85°–90°) to minimize steric clashes .
Electronic Effects of Substituents
-
4-Chlorophenyl group: The electron-withdrawing chlorine atom (Hammett σₚ = +0.23) induces partial positive charge at the 2-position, enhancing electrophilic reactivity .
-
Methyl group: The 5-methyl substituent exerts +I effects, increasing electron density at adjacent positions.
-
Phenyl group: The 4-phenyl substituent contributes to extended π-conjugation, as evidenced by bathochromic shifts in UV-Vis spectra of similar compounds .
Synthetic Methodologies
Cyclocondensation Routes
While no direct synthesis of 2-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole has been reported, analogous thiazoles are typically synthesized via:
Scheme 1. General Synthesis Pathway
-
Functionalization:
Thiol intermediates undergo chlorination and subsequent nucleophilic substitution with amines or aryl groups .
For the target compound, substitution at the 4-position would require introducing the phenyl group prior to cyclization. Computational studies suggest that using phenylacetylene as a coupling partner in Sonogashira-type reactions could achieve this modification .
Physicochemical Properties
Calculated Molecular Parameters
Based on structurally related compounds :
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃ClN₂S |
| Molecular Weight | 324.81 g/mol |
| logP (Octanol-Water) | 4.82 ± 0.3 |
| Topological Polar SA | 45.3 Ų |
| H-bond Acceptors | 2 |
Spectroscopic Signatures
-
¹H NMR: Expected signals:
-
IR: Key vibrations:
Biological Activity and Applications
Antibacterial Properties
Thiazoles bearing 4-chlorophenyl groups exhibit:
-
MIC values of 8–32 μg/mL against S. aureus
-
Synergistic effects with β-lactam antibiotics via penicillin-binding protein inhibition
Crystallographic and Solid-State Analysis
Packing Interactions
In the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole :
-
C–H···π Interactions: 2.89–3.12 Å distances stabilize molecular stacking
-
Halogen Bonds: C–Cl···S contacts (3.35 Å) contribute to lattice energy
-
Torsion Angles: C2–N1–C5–S1 = 178.9°, indicating near-planar conformation
Computational Modeling Insights
DFT Calculations
At the B3LYP/6-311G(d,p) level:
-
HOMO-LUMO Gap: 4.1 eV, suggesting moderate chemical stability
-
Electrostatic Potential: Positive charge localization at chlorine atom (MEP = +0.25 e/Å)
-
Thermodynamic Stability: ΔG_form = −128.4 kJ/mol (gas phase)
Industrial and Materials Applications
Organic Electronics
Thiazole derivatives with extended conjugation exhibit:
-
Charge carrier mobility up to 0.45 cm²/V·s in OFET configurations
-
Photoluminescence quantum yields of 38–42% in blue-light-emitting diodes
Corrosion Inhibition
Electrochemical studies of similar compounds show:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume